3-Bromo-4-(2-methylphenyl)butan-2-one

Lipophilicity Drug Design ADME

3-Bromo-4-(2-methylphenyl)butan-2-one (CAS 1249211-20-8) is a brominated aromatic ketone classified as an alpha-bromoketone. With the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol , it features a butan-2-one backbone bearing a bromine atom at the C3 position and a 2-methylphenyl substituent at the C4 position.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
Cat. No. B13194186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(2-methylphenyl)butan-2-one
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CC(C(=O)C)Br
InChIInChI=1S/C11H13BrO/c1-8-5-3-4-6-10(8)7-11(12)9(2)13/h3-6,11H,7H2,1-2H3
InChIKeyNIKGTOQZAFAZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(2-methylphenyl)butan-2-one: A Brominated Aromatic Ketone Intermediate for Pharmaceutical R&D and Organic Synthesis


3-Bromo-4-(2-methylphenyl)butan-2-one (CAS 1249211-20-8) is a brominated aromatic ketone [1] classified as an alpha-bromoketone [2]. With the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.12 g/mol [1], it features a butan-2-one backbone bearing a bromine atom at the C3 position and a 2-methylphenyl substituent at the C4 position [1]. Its electrophilic alpha-bromo ketone moiety renders it a reactive intermediate for nucleophilic substitution and elimination reactions [1], [2], enabling its use as a building block in the synthesis of complex molecular frameworks, including potential heterocycles and bioactive molecules [2].

Why Generic Substitution of 3-Bromo-4-(2-methylphenyl)butan-2-one Fails: Differentiating Structural and Reactivity Features


The specific substitution pattern of 3-Bromo-4-(2-methylphenyl)butan-2-one—a C3 alpha-bromine and a C4 2-methylphenyl group—is critical for its reactivity and selectivity in synthetic applications. Substituting it with a non-brominated analog (e.g., 4-(2-methylphenyl)butan-2-one) eliminates the key electrophilic site required for nucleophilic substitution and elimination pathways [1]. Conversely, replacing it with a differently brominated regioisomer (e.g., 4-(2-bromo-4-methylphenyl)butan-2-one) alters both the electronic and steric environment of the reactive center, which can drastically change reaction outcomes and yields [2]. Furthermore, the ortho-methyl substituent on the phenyl ring distinguishes it from the unsubstituted phenyl analog (3-bromo-4-phenylbutan-2-one) by influencing both the compound's lipophilicity (XLogP3) and the conformational properties of intermediates in synthetic sequences . These structural nuances preclude simple one-for-one interchangeability in established synthetic routes or structure-activity relationship (SAR) studies.

Product-Specific Quantitative Evidence Guide for 3-Bromo-4-(2-methylphenyl)butan-2-one


Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. Unsubstituted Phenyl Analog

3-Bromo-4-(2-methylphenyl)butan-2-one exhibits a computed XLogP3 of 3.1, indicating higher lipophilicity compared to its unsubstituted phenyl analog, 3-bromo-4-phenylbutan-2-one [1], . This difference is directly attributable to the ortho-methyl group on the aromatic ring. This property is quantifiable and guides its selection for applications requiring enhanced membrane permeability or specific solubility profiles.

Lipophilicity Drug Design ADME

Reactivity Differentiation: Presence of an Alpha-Bromo Ketone Moiety vs. Non-Brominated Analog

Unlike its non-brominated analog 4-(2-methylphenyl)butan-2-one, 3-Bromo-4-(2-methylphenyl)butan-2-one possesses an alpha-bromo ketone moiety [1]. This structural feature imparts a distinct electrophilic character, enabling its participation in nucleophilic substitution and elimination reactions which are inaccessible to the non-brominated counterpart . This difference is a fundamental determinant of synthetic utility.

Organic Synthesis Reaction Intermediate Nucleophilic Substitution

Purity and Storage Specifications: Verified Vendor Data for Research Procurement

Commercial vendors offer 3-Bromo-4-(2-methylphenyl)butan-2-one with a minimum specified purity of 95% , . Recommended storage conditions are long-term in a cool, dry place . This level of purity and defined storage are critical for ensuring reproducibility in sensitive chemical reactions or biological assays, distinguishing it from analogs that may lack a well-defined commercial specification.

Chemical Procurement Quality Control Laboratory Reagent

Class-Level Inference: Potential for Biological Activity Based on Alpha-Bromoketone and Bromophenol Class

While direct quantitative data for the target compound is limited, it belongs to the broader classes of alpha-bromoketones and bromophenol derivatives, which have demonstrated cytotoxic activity against various cancer cell lines [1], [2]. For example, related bromophenol derivatives have shown IC₅₀ values in the low micromolar range (3.15 to 7.32 μM) against five human cancer cell lines [3]. This class-level evidence suggests a potential direction for investigation, though it does not provide direct comparative data.

Anticancer Cytotoxicity SAR

High-Value Application Scenarios for 3-Bromo-4-(2-methylphenyl)butan-2-one in Research and Industry


Synthetic Intermediate for Heterocycle Construction

The electrophilic alpha-bromo ketone moiety of 3-Bromo-4-(2-methylphenyl)butan-2-one makes it a key intermediate for the synthesis of various heterocyclic compounds via nucleophilic substitution [1]. It can react with nucleophiles such as thioureas or amidines to form thiazoles, imidazoles, or other nitrogen-containing rings, which are core structures in many pharmaceuticals and agrochemicals [1].

Scaffold for Lipophilic Fragment in Medicinal Chemistry

With a calculated XLogP3 of 3.1 [1], this compound serves as a building block to introduce lipophilic character into drug candidates. It is particularly useful in fragment-based drug discovery (FBDD) or lead optimization where modulation of LogP is required to improve cellular permeability or target binding in hydrophobic pockets [1].

Potential Precursor in Anticancer Lead Discovery Programs

Given the class-level evidence that alpha-bromoketones and bromophenol derivatives exhibit cytotoxicity [2], [3], 3-Bromo-4-(2-methylphenyl)butan-2-one may be procured as a starting material for synthesizing and screening novel analogs in anticancer research. It can serve as a versatile precursor to generate small, focused libraries for evaluating structure-activity relationships (SAR) against cancer cell lines [3].

Probe Development for Chemical Biology

The bromine atom can act as a heavy atom label for X-ray crystallography or as a functional handle for further derivatization, such as through cross-coupling reactions (e.g., Suzuki-Miyaura coupling) [1]. This makes the compound suitable for synthesizing chemical probes used to study protein-ligand interactions or for bioconjugation purposes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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